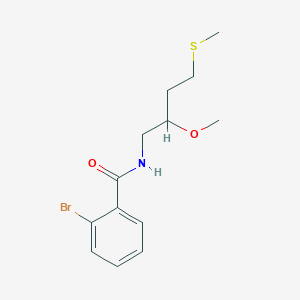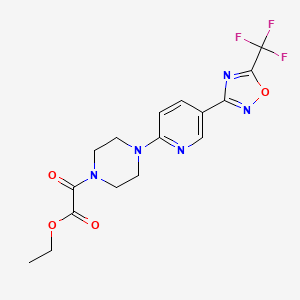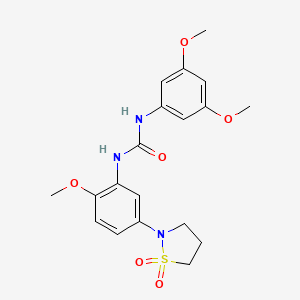![molecular formula C18H21N3OS B2867250 N-([2,4'-bipyridin]-4-ylmethyl)-2-(cyclopentylthio)acetamide CAS No. 2034305-58-1](/img/structure/B2867250.png)
N-([2,4'-bipyridin]-4-ylmethyl)-2-(cyclopentylthio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-([2,4'-bipyridin]-4-ylmethyl)-2-(cyclopentylthio)acetamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme involved in the metabolism of glutamine. This molecule has gained significant attention in recent years due to its potential in cancer research and treatment.
Wissenschaftliche Forschungsanwendungen
Metabolism and Bioactivation
- N-([2,4'-bipyridin]-4-ylmethyl)-2-(cyclopentylthio)acetamide, similar to acetaminophen, may undergo metabolic processes leading to the formation of bioactive metabolites. Studies on acetaminophen have shown that it is conjugated with arachidonic acid in the brain and spinal cord to form N-arachidonoylphenolamine (AM404), a potent TRPV1 agonist. This conjugation is facilitated by the enzyme fatty acid amide hydrolase (Högestätt et al., 2005).
Chemical Synthesis and Evaluation
- Chemical synthesis methods for related compounds, such as 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, have been developed. These derivatives are synthesized via amidation reaction and have potential applications in corrosion inhibition (Yıldırım & Cetin, 2008).
Potential Environmental Impact
- Environmental impact studies, like those conducted on paracetamol (PCM; N-(4-hydroxyphenyl)acetamide), can be relevant. Paracetamol, due to its widespread use, is constantly introduced into water bodies, and its potential sub-lethal effects on aquatic organisms like the zebra mussel have been studied. This indicates the importance of assessing the environmental impact of related compounds (Parolini et al., 2010).
Therapeutic Potential
- Analogues of this compound might have therapeutic potential. For instance, derivatives such as (2R)-2-[(1R)-3, 3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamides show promise as muscarinic M(3) receptor antagonists, which can be beneficial in treating urinary tract disorders, irritable bowel syndrome, and respiratory disorders (Mitsuya et al., 2000).
Antioxidative Activity
- N-acetylcysteine, a compound structurally related to this compound, has been shown to possess antioxidative properties. These properties may be attributed to its reaction with free radicals and the restitution of reduced glutathione, suggesting potential antioxidative applications for similar compounds (Dhouib et al., 2016).
Chemometric Analysis
- The development of analytical methods, such as reverse-phase HPLC for simultaneous estimation of related compounds (e.g., paracetamol), indicates the potential for developing specific analytical techniques for this compound. Such techniques are crucial for quality control and pharmaceutical development (Kanthale et al., 2020).
Eigenschaften
IUPAC Name |
2-cyclopentylsulfanyl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c22-18(13-23-16-3-1-2-4-16)21-12-14-5-10-20-17(11-14)15-6-8-19-9-7-15/h5-11,16H,1-4,12-13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROKVINJIBSXEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2867168.png)

![5-Methoxy-4-[3-(trifluoromethyl)phenoxy]-2-[3-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B2867170.png)

![1-{1-[5-(Thiophen-2-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2867174.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3,4,5-triethoxybenzamide](/img/structure/B2867176.png)



![ethyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate hydrochloride](/img/structure/B2867183.png)


![N-(1,3-benzodioxol-5-yl)-N-[(4-methoxyphenyl)methyl]-2-methylpropanamide](/img/structure/B2867188.png)
![3-(1H-benzimidazol-1-yl)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}propanehydrazide](/img/structure/B2867189.png)